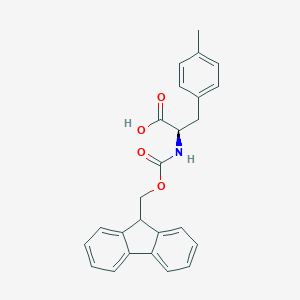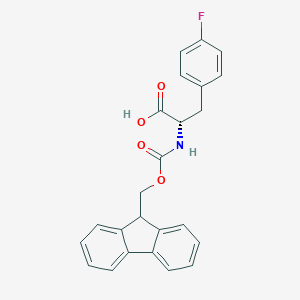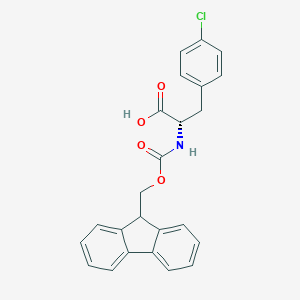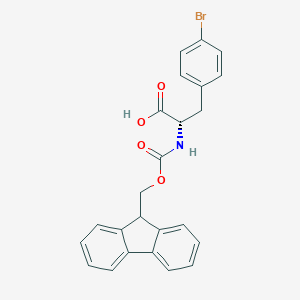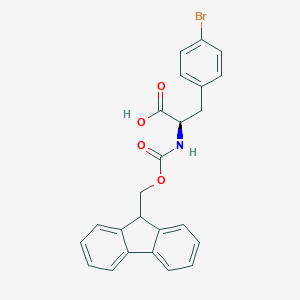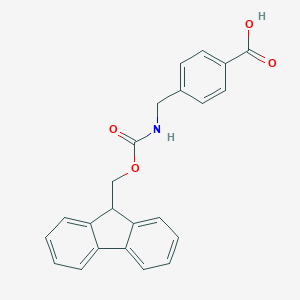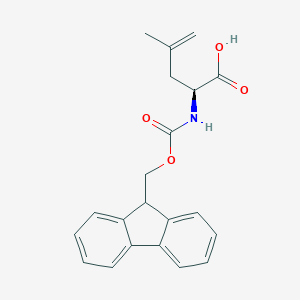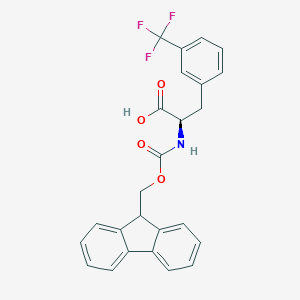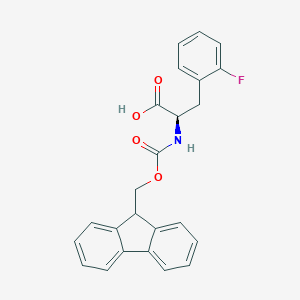
Fmoc-2-fluoro-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-2-fluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid . It is a white to off-white solid used in peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-labile protecting group used in organic synthesis .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular formula of Fmoc-2-fluoro-D-phenylalanine is C24H20FNO4 and its molecular weight is 405.4 . The Fmoc-dipeptides are a class of short aromatic peptides featuring eminent supramolecular self-assembly, which is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-2-fluoro-D-phenylalanine is a white to off-white solid . It should be stored at temperatures between 0 and 8 °C .
Aplicaciones Científicas De Investigación
-
Biomedical Applications
- Field : Biomedical Engineering
- Application : Fmoc-FF dipeptide is one of the most studied peptide hydrogelators due to its simplicity and capability to gel in physiological conditions . It has been used as a building block for the formulation of biocompatible hydrogels suitable for different biomedical applications .
- Methods : Hydrogels are prepared using both synthetic or natural polymers. Their mechanical and functional properties may change according to the preparation method, the solvent, the pH, and other experimental parameters .
- Results : The final material obtained is deeply dependent on the preparation method. Changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability are induced by the different formulation strategy on the final material .
-
Tissue Engineering
- Field : Tissue Engineering
- Application : The remarkable mechanical rigidity of Fmoc-FF hydrogel, the direct correlation between rheological properties and peptide concentration, and its capability to support Chinese Hamster Ovarian (CHO) cell adhesion led authors to suggest Fmoc-FF as a promising, tunable, and versatile scaffold for tissue engineering .
- Methods : The hydrogel is physically cross-linked, and its properties can be tuned by adjusting the peptide concentration .
- Results : The hydrogel has shown to support CHO cell adhesion, suggesting its potential as a scaffold for tissue engineering .
-
Industrial and Biotechnological Applications
- Field : Industrial and Biotechnological Applications
- Application : Fmoc-FF nanomaterials have been investigated as innovative materials in industrial and biotechnological fields .
- Methods : The methods involve the use of Fmoc-FF to create nanomaterials .
- Results : Fifteen years of scientific research on Fmoc-FF have pointed out that the local organization of this peptide fragment and its structural and macroscopic architecture .
Safety And Hazards
Direcciones Futuras
Fmoc-dipeptides have numerous advantages, such as ease of synthesis, degradation over time into predictable metabolites without immunogenicity, easy integration into bioactive ligands, widely tunable mechanical properties, cell signaling capacity, and most importantly high biocompatibility . Therefore, they have potential applications in 3D-cell culture, regenerative medicine, immune boosting, sensing, and drug delivery .
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHOAMSIDCQWEW-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2-fluoro-D-phenylalanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




